3-Oxo-3-(2-oxocyclohexyl)propylacetate
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Overview
Description
3-Oxo-3-(2-oxocyclohexyl)propylacetate is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a cyclohexanone ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2-oxocyclohexyl)propylacetate typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2-oxocyclohexyl)propylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(2-hydroxycyclohexyl)propylacetate.
Substitution: Formation of various esters depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-(2-oxocyclohexyl)propylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Oxo-3-(2-oxocyclohexyl)propylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1-cyclohexanecarboxylic acid
- 3-Oxo-1-cyclopentanecarboxylic acid
- 2-Oxocyclohexanecarboxylic acid
Uniqueness
3-Oxo-3-(2-oxocyclohexyl)propylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
[3-oxo-3-(2-oxocyclohexyl)propyl] acetate |
InChI |
InChI=1S/C11H16O4/c1-8(12)15-7-6-11(14)9-4-2-3-5-10(9)13/h9H,2-7H2,1H3 |
InChI Key |
PIMWHZFMQQZWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=O)C1CCCCC1=O |
Origin of Product |
United States |
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